molecular formula C2H4 B1601565 Ethylene-13C2 CAS No. 51915-19-6

Ethylene-13C2

Cat. No.: B1601565
CAS No.: 51915-19-6
M. Wt: 30.039 g/mol
InChI Key: VGGSQFUCUMXWEO-ZDOIIHCHSA-N
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Description

Ethylene-13C2, also known as ethene-13C2, is a stable isotope-labeled compound where both carbon atoms in the ethylene molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study chemical reactions and pathways due to its distinct isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene-13C2 can be synthesized starting from elemental carbon-13. One common method involves the synthesis of calcium carbide (Ca13C2) from carbon-13, which is then hydrolyzed to produce acetylene-13C2. The acetylene-13C2 is subsequently hydrogenated to yield this compound .

Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle and purify the isotopically labeled compounds, ensuring high isotopic purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ethylene oxide-13C2 or acetaldehyde-13C2.

    Reduction: It can be reduced to ethane-13C2 under specific conditions.

    Substitution: this compound can participate in halogenation reactions to form compounds like 1,2-dichloroethane-13C2.

Common Reagents and Conditions:

    Oxidation: Reagents like oxygen or potassium permanganate under controlled conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Ethylene oxide-13C2, acetaldehyde-13C2.

    Reduction: Ethane-13C2.

    Substitution: 1,2-dichloroethane-13C2.

Scientific Research Applications

Ethylene-13C2 is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethylene-13C2 involves its interaction with various molecular targets and pathways. In plants, this compound binds to specific receptors in the endoplasmic reticulum, initiating a signal transduction cascade that leads to various physiological responses such as fruit ripening and stress responses . In chemical reactions, the presence of the carbon-13 isotope allows for precise tracking of the compound through different reaction stages.

Comparison with Similar Compounds

    Ethylene-d4: A deuterium-labeled version of ethylene.

    Ethylene-13C1: A compound where only one carbon atom is replaced with carbon-13.

    Acetylene-13C2: A carbon-13 labeled version of acetylene.

Uniqueness: Ethylene-13C2 is unique due to the presence of two carbon-13 atoms, which provides a distinct isotopic signature that is highly useful in tracing and studying complex chemical and biological processes. This dual labeling offers more detailed insights compared to single-labeled compounds .

Properties

IUPAC Name

(1,2-13C2)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482058
Record name Ethylene-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.039 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51915-19-6
Record name Ethylene-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51915-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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